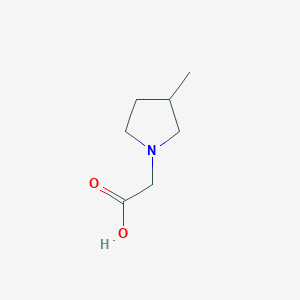

2-(3-Methylpyrrolidin-1-yl)acetic acid

Description

Structural Significance of the Pyrrolidine (B122466) Moiety in Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. wikipedia.orgfrontiersin.org Its significance stems from several key structural features that make it a privileged scaffold in drug discovery. researchgate.netnih.gov Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional structure. researchgate.netnih.gov This 3D geometry is crucial for enabling molecules to effectively explore and bind to the complex, three-dimensional pockets of biological targets like enzymes and receptors. researchgate.net

This structural versatility is evidenced by the prevalence of the pyrrolidine moiety in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, as well as in numerous synthetic drugs. wikipedia.orgfrontiersin.org Marketed pharmaceuticals containing the pyrrolidine ring span a wide range of therapeutic areas, including antihistamines (clemastine), antihypertensives (enalapril), and antibacterials (clindamycin), underscoring its broad utility and importance in medicinal chemistry. frontiersin.org The nitrogen atom within the ring also provides a point for substitution and imparts basicity, influencing the compound's physicochemical properties such as solubility and lipophilicity. nih.gov

The Acetic Acid Functionality as a Key Pharmacophore in Medicinal Chemistry

The acetic acid moiety (-CH₂COOH) is another fundamental component in the design of biologically active molecules. As a carboxylic acid, it is typically ionized at physiological pH, forming a carboxylate group (-COO⁻). This negatively charged group is a powerful hydrogen bond acceptor and can engage in crucial ionic interactions with positively charged residues, such as arginine or lysine, in the active sites of proteins.

This ability to form strong interactions makes the carboxylic acid group a key feature in many pharmacophore models. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For instance, in angiotensin-converting enzyme (ACE) inhibitors, a terminal carboxylate group is one of the three essential structural requirements for binding to the enzyme's active site, which contains a zinc atom. drugdesign.org

Overview of Research Directions for 2-(3-Methylpyrrolidin-1-yl)acetic acid

While the individual components of this compound—the methyl-substituted pyrrolidine ring and the acetic acid group—are well-established in medicinal chemistry, specific research detailing the synthesis, properties, and applications of this particular compound is not extensively documented in peer-reviewed literature. The compound is commercially available, primarily as its hydrochloride salt, suggesting its role as a chemical intermediate or a building block for the synthesis of more complex molecules.

The potential research directions for this compound can be inferred from its structure. It serves as a scaffold that combines a secondary amine embedded within a chiral, substituted heterocyclic ring with a carboxylic acid functional group. This combination makes it a valuable starting material for creating libraries of novel compounds for drug discovery screening. Researchers could utilize the nitrogen atom or the carboxylic acid group for further chemical modifications, attaching other pharmacophoric fragments to explore structure-activity relationships (SAR) against various biological targets.

Given the prevalence of similar structures in neuroscience, oncology, and infectious disease research, potential applications could lie in developing novel agents in these fields. The methyl group on the pyrrolidine ring introduces a specific stereochemical and conformational bias that could be exploited to achieve selectivity for a particular enzyme or receptor subtype. Future research would likely involve the development of efficient synthetic routes to access enantiomerically pure forms of the compound and the subsequent incorporation of this scaffold into larger, more elaborate molecules for biological evaluation.

| Property | Value |

| CAS Number | 1803589-83-4 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Canonical SMILES | CC1CCN(C1)CC(=O)O.Cl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-(3-methylpyrrolidin-1-yl)acetic acid |

InChI |

InChI=1S/C7H13NO2/c1-6-2-3-8(4-6)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

PQDIVACAKWMCTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methylpyrrolidin 1 Yl Acetic Acid and Its Analogues

Development of Efficient Synthetic Routes to the 2-(3-Methylpyrrolidin-1-yl)acetic acid Core

The synthesis of the basic framework of this compound can be approached through classical organic chemistry reactions, adaptable to both traditional and modern synthetic platforms. The most direct conceptual route involves the N-alkylation of 3-methylpyrrolidine (B1584470) with a two-carbon electrophile bearing a carboxylic acid or its ester equivalent.

Batch Synthesis Approaches

Batch synthesis, the conventional approach in chemical production, involves the sequential addition of reactants to a vessel, followed by reaction, work-up, and purification to yield the final product. For the synthesis of this compound, a standard batch process would typically involve the nucleophilic substitution reaction between 3-methylpyrrolidine and an acetic acid synthon, such as ethyl bromoacetate (B1195939).

This reaction is generally performed in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct, and a polar aprotic solvent to facilitate the reaction. Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the target carboxylic acid. The key advantages of this approach are its procedural simplicity and the vast body of established literature for similar N-alkylation reactions. However, challenges can include managing exotherms on a large scale and potential side reactions, which may necessitate extensive purification.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology in the pharmaceutical and fine chemical industries, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. d-nb.info Although a specific continuous flow synthesis for this compound has not been extensively reported, the principles of flow chemistry are readily applicable to its production.

In a hypothetical flow setup, streams of 3-methylpyrrolidine and an alkylating agent like ethyl bromoacetate could be precisely mixed in a T-mixer and passed through a heated packed-bed or coil reactor. The short residence time and superior temperature control within the microreactor environment can lead to higher yields, improved selectivity, and a safer process by minimizing the accumulation of large quantities of reactive materials. d-nb.info This methodology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Enantioselective Synthesis of Chiral this compound Derivatives

The presence of a stereocenter at the 3-position of the pyrrolidine (B122466) ring means that this compound is a chiral molecule. The development of enantioselective synthetic methods is therefore crucial for accessing optically pure enantiomers, which is often a requirement for pharmaceutical applications. Methodologies for achieving this enantioselectivity are diverse, relying on asymmetric catalysis, the use of chiral starting materials, or diastereoselective transformations.

Asymmetric Catalysis in Pyrrolidine Acetic Acid Construction

Asymmetric catalysis is a powerful tool for the enantioselective construction of chiral molecules, including substituted pyrrolidines. Organocatalysis and transition-metal catalysis have been extensively used to synthesize the pyrrolidine ring with high levels of stereocontrol. mdpi.comunibo.itnih.gov

One of the most versatile methods for constructing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This strategy allows for the creation of multiple stereocenters simultaneously with high enantio- and diastereoselectivity. Another prominent strategy is the asymmetric Michael addition, which can be used to form key C-C or C-N bonds in the pyrrolidine precursor. For instance, an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. rsc.org Similarly, an asymmetric 'clip-cycle' strategy involving an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid has been reported to yield substituted pyrrolidines with high enantiomeric excesses. whiterose.ac.uk

| Reaction Type | Catalyst/Method | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Chiral metal complexes (e.g., Cu, Ag) or organocatalysts | Azomethine ylides and electron-deficient alkenes | Highly substituted pyrrolidines with control over multiple stereocenters. | rsc.org |

| Michael Addition | Organocatalysts (e.g., diarylprolinol silyl (B83357) ethers) | 4-Oxo-2-enoates and nitroalkanes | Enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids (up to 97% ee). | rsc.org |

| Aza-Michael 'Clip-Cycle' | Chiral Phosphoric Acid (CPA) | Cbz-protected bis-homoallylic amines and thioacrylate | 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. | whiterose.ac.uk |

Chiral Pool and Auxiliary Strategies

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. researchgate.net Amino acids, such as L-proline, 4-hydroxyproline, and L-glutamic acid, are particularly valuable precursors for the synthesis of pyrrolidine-containing drugs and their intermediates. nih.govmdpi.com

For example, a specific enantiomer of 2-methylpyrrolidine (B1204830) can be efficiently prepared from the commercially available (R)- or (S)-prolinol, which are themselves derived from proline. google.com The synthesis involves protecting the amine, converting the hydroxyl group into a good leaving group (e.g., a sulfonate ester), and then reducing it to a methyl group. This strategy provides a reliable and cost-effective route to enantiopure substituted pyrrolidines. google.com Similarly, enantiopure pyrrolidine derivatives containing a β-amino acid moiety have been synthesized starting from the natural terpene (+)-α-pinene. thieme-connect.com

Chiral auxiliary strategies involve temporarily attaching a chiral group to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This approach has been successfully applied to the synthesis of various chiral heterocycles.

Diastereoselective Control in Pyrrolidine Ring Formation

When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific relative stereochemistry through diastereoselective reactions. The formation of the pyrrolidine ring from acyclic precursors is a key step where diastereocontrol is often crucial. mdpi.com

Several methods have been developed to achieve high diastereoselectivity in pyrrolidine synthesis. A notable example is the 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which yields densely substituted pyrrolidines with up to four stereogenic centers in a highly diastereoselective manner. acs.org The chiral sulfinyl group acts as a powerful stereodirecting element. Another approach involves a diastereoselective Mannich reaction followed by an iodocyclization to form the pyrrolidine ring. nih.gov Additionally, a one-step annulation using a chiral sulfinamide annulating agent has been shown to produce pyrrolidines with excellent diastereoselectivity through an aza-Michael addition followed by a 5-exo-tet cyclization. thieme-connect.com

| Methodology | Key Reagents/Strategy | Typical Outcome | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes and azomethine ylides | Densely substituted pyrrolidines with high regio- and diastereoselectivity. | acs.org |

| Aza-Michael/Annulation | Chiral sulfinamide annulating agent and Michael acceptors | Pyrrolidines in moderate to high yields with excellent diastereoselectivities (e.g., dr > 95:5). | thieme-connect.com |

| Mannich/Iodocyclization | Chiral sulfinimine, enolate addition, and subsequent iodocyclization | Stereoselective formation of the pyrrolidine ring. | nih.gov |

| Hydrozirconation/Cyclization | Tandem hydrozirconation of N-allyl oxazolidines and Lewis acid mediated cyclization | Diastereoselective synthesis of substituted pyrrolidines. | nih.gov |

Strategic Derivatization of this compound

The structural framework of this compound presents two primary sites for chemical modification: the tertiary amine of the pyrrolidine ring and the carboxylic acid functionality. Strategic derivatization at these positions allows for the synthesis of a diverse library of analogues with modified physicochemical properties, such as polarity, basicity, and steric bulk. These modifications are crucial in fields like medicinal chemistry for optimizing pharmacokinetic profiles and target binding affinity. nbinno.comnbinno.com

The nitrogen atom in the 3-methylpyrrolidine ring is a tertiary amine, making it a nucleophilic and basic center. This allows for several key chemical transformations.

Quaternization: The lone pair of electrons on the nitrogen atom can react with alkyl halides or other electrophilic agents in an SN2 reaction to form quaternary ammonium (B1175870) salts. mdpi.com This transformation introduces a permanent positive charge, significantly increasing the polarity and water solubility of the molecule. The choice of the alkylating agent allows for the introduction of various substituents, from simple methyl groups to more complex chains. researchgate.net The reaction is typically performed in polar aprotic solvents to facilitate the formation of the ionic product. mdpi.com Steric hindrance from both the pyrrolidine ring and the alkylating agent can influence the reaction rate. mdpi.com

N-Oxide Formation: The tertiary nitrogen can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or reagents such as hydrogen peroxide in the presence of a suitable catalyst. acs.orgorganic-chemistry.org This conversion introduces a polar N-O bond, which can alter the molecule's electronic properties and its ability to form hydrogen bonds. The oxidation is generally selective for the tertiary amine, even in the presence of other potentially oxidizable groups, under controlled conditions. acs.org

| Transformation | Reagent Example(s) | Product Type | Key Changes |

| Quaternization | Iodomethane (CH₃I) | Quaternary ammonium salt | Introduces permanent positive charge; increases polarity |

| Benzyl bromide (BnBr) | Quaternary ammonium salt | Adds a bulky, lipophilic group | |

| N-Oxide Formation | mCPBA | N-oxide | Increases polarity; introduces H-bond acceptor |

| H₂O₂ / Rhenium catalyst | N-oxide | Efficient oxidation under mild conditions organic-chemistry.org |

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations to produce esters, amides, and alcohols.

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Esterification masks the acidic proton and increases the lipophilicity of the compound, with the extent of the change dependent on the nature of the alcohol used. This modification is fundamental in tuning properties like membrane permeability.

Amidation: The formation of amides from the carboxylic acid is a common and important transformation. This is typically achieved by activating the carboxylic acid, for instance by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. mdpi.comresearchgate.net Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) can be used to facilitate amide bond formation directly. fishersci.be This allows for the introduction of a vast array of substituents, significantly expanding the chemical space of the derivatives. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically required for this transformation. mdpi.com This modification removes the acidic functionality entirely and introduces a primary alcohol group, which can serve as a site for further derivatization, such as ether formation or oxidation to an aldehyde.

| Transformation | Reagent Example(s) | Intermediate/Product Type | Functional Group Change |

| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl ester | -COOH → -COOCH₃ |

| Ethanol (C₂H₅OH), EDC | Ethyl ester | -COOH → -COOC₂H₅ | |

| Amidation | SOCl₂, then Aniline | Anilide (Amide) | -COOH → -CONHPh |

| PyBOP, Benzylamine | N-benzyl amide | -COOH → -CONHCH₂Ph | |

| Reduction | LiAlH₄ or BH₃•THF | Primary alcohol | -COOH → -CH₂OH |

Effect of Substituents at C2: Substituents at the C2 position can significantly impact the basicity of the pyrrolidine nitrogen. nih.gov Electron-withdrawing groups at this position tend to decrease the nitrogen's basicity due to inductive effects. The stereochemistry at C2 is also crucial for directing the approach of reactants and for specific interactions with biological targets. acs.org

Effect of Substituents at C3: The methyl group at the C3 position in the parent compound already introduces a chiral center and a degree of steric bulk. Altering this substituent can modulate lipophilicity and steric interactions. For instance, replacing the methyl group with larger alkyl or aryl groups can create more potent and selective interactions with protein binding pockets. researchgate.net Structure-activity relationship (SAR) studies on various pyrrolidine-containing compounds have shown that the nature of the C3 substituent is often a key determinant of biological activity. nih.gov

Effect of Substituents at C4: Substituents at the C4 position have a pronounced effect on the puckering of the five-membered ring. nih.gov The pyrrolidine ring is not planar and exists in envelope or twisted conformations. Electron-withdrawing groups, such as fluorine, at the C4 position can control the preferred conformation (C4-exo or C4-endo), which in turn dictates the spatial orientation of all other substituents on the ring. nih.gov This conformational control is a powerful tool for precisely orienting functional groups to optimize interactions with biological targets. nih.gov

| Position | Substituent Type | Potential Effect(s) | Reference Example |

| C2 | Electron-withdrawing | Decreases nitrogen basicity | Charged substituents strongly affect basicity nih.gov |

| C3 | Bulky/Aromatic | Modifies steric interactions and lipophilicity | 3-Aryl pyrrolidines show diverse biological activity researchgate.net |

| C3 | Benzhydryl / sec-Butyl | Influences anticonvulsant activity nih.govnih.gov | |

| C4 | Electron-withdrawing (e.g., F) | Controls ring puckering (conformation) | trans-4-Fluoroproline favors exo conformation nih.gov |

| C4 | cis/trans Isomerism | Affects relative orientation of substituents | cis-configuration preferred for some PPARα/γ agonists nih.gov |

Advanced Spectroscopic and Chromatographic Methods for the Analysis of 2 3 Methylpyrrolidin 1 Yl Acetic Acid

High-Resolution Mass Spectrometry in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, offering highly accurate mass measurements that facilitate the determination of elemental composition. For 2-(3-Methylpyrrolidin-1-yl)acetic acid, HRMS provides the exact mass of the molecular ion, which can be used to confirm its chemical formula, C₇H₁₃NO₂.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI) in positive ion mode, to produce the protonated molecule [M+H]⁺. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of ions with very similar nominal masses.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Predicted Exact Mass (m/z) | Elemental Composition |

| [M+H]⁺ | 144.1019 | C₇H₁₄NO₂ |

| [M+Na]⁺ | 166.0838 | C₇H₁₃NNaO₂ |

Data is predictive and serves as a reference for experimental analysis.

Beyond the molecular ion, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides crucial structural information. The fragmentation of this compound is expected to follow characteristic pathways for amines and carboxylic acids. Alpha-cleavage adjacent to the nitrogen atom within the pyrrolidine (B122466) ring is a common fragmentation pathway for cyclic amines. Additionally, the loss of the carboxylic acid group (as COOH or H₂O and CO) is anticipated.

Table 2: Plausible Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Structural Interpretation |

| 144.1019 | 98.0964 | H₂O + CO | Loss of the carboxylic acid moiety |

| 144.1019 | 84.0808 | CH₂COOH | Cleavage of the bond between the pyrrolidine nitrogen and the acetic acid group |

| 144.1019 | 70.0648 | C₂H₄O₂ | Further fragmentation of the side chain |

This data is based on general fragmentation principles for similar structures and would require experimental verification.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton and its stereochemistry.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the methyl group, and the acetic acid moiety. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are diagnostic of their connectivity.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 1.0 - 1.2 | Doublet |

| Pyrrolidine -CH₂- | 2.0 - 3.5 | Multiplets |

| Pyrrolidine -CH- | 2.5 - 3.0 | Multiplet |

| -N-CH₂-COOH | 3.2 - 3.6 | Singlet |

| -COOH | 10.0 - 12.0 | Broad Singlet |

Predicted data generated using NMR prediction software. Actual values may vary depending on solvent and other experimental conditions.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of these carbons are indicative of their hybridization and the nature of their substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 20 |

| Pyrrolidine -CH₂- | 25 - 40 |

| Pyrrolidine -CH- | 30 - 45 |

| Pyrrolidine -CH₂-N | 50 - 60 |

| -N-CH₂-COOH | 55 - 65 |

| -COOH | 170 - 180 |

Predicted data generated using NMR prediction software. Actual values may vary depending on solvent and other experimental conditions.

Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, which is crucial for determining the relative stereochemistry of the methyl group on the pyrrolidine ring.

Chromatographic Separation and Purity Determination Techniques

Chromatographic methods are fundamental for the separation of this compound from any impurities and for the determination of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A reversed-phase HPLC method would typically be developed for purity analysis. This would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Table 5: Exemplar HPLC Method Parameters for Purity Determination

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

These are typical starting conditions and would require optimization for this specific compound.

Since this compound possesses a chiral center at the 3-position of the pyrrolidine ring, the separation of its enantiomers is a critical analytical task, particularly in a pharmaceutical context. This is achieved using chiral chromatography. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of such chiral compounds.

Table 6: Potential Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Method parameters are illustrative and would need to be specifically developed and validated.

Gas chromatography (GC) could also be employed, likely after derivatization of the carboxylic acid and amine functionalities to increase volatility. However, HPLC is generally the preferred method for a compound of this nature due to its polarity and zwitterionic potential. The purity of the compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Computational Chemistry and in Silico Modeling of 2 3 Methylpyrrolidin 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(3-Methylpyrrolidin-1-yl)acetic acid. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density, influencing the HOMO and LUMO energies. The methyl group at the 3-position of the pyrrolidine ring can also subtly affect the electronic properties through inductive effects.

Furthermore, quantum chemical calculations can be used to generate electrostatic potential maps, which visualize the charge distribution on the molecular surface. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition by biological targets. Regions of negative potential (typically around the oxygen and nitrogen atoms) indicate areas that are prone to electrophilic attack or can act as hydrogen bond acceptors, while regions of positive potential (often around the hydrogen atoms of the carboxylic acid and the N-acetic acid moiety) are susceptible to nucleophilic attack or can act as hydrogen bond donors.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction (electron-donating capacity). |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy empty orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data presented in this table is illustrative and intended to represent typical values that would be obtained from quantum chemical calculations. Actual values would depend on the specific level of theory and basis set used in the calculations.

Molecular Dynamics Simulations for Conformational Analysis

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the dynamic behavior of the molecule.

For this compound, MD simulations can be used to:

Identify the most stable, low-energy conformations of the pyrrolidine ring (e.g., envelope and twisted forms).

Determine the rotational barriers around the C-N and C-C single bonds of the acetic acid side chain.

Analyze the influence of the solvent on the conformational preferences of the molecule.

The conformational flexibility of the pyrrolidine ring is often described by a phenomenon known as pseudorotation, where the pucker of the ring moves around the five-membered ring. nih.govresearchgate.net The presence of the methyl group at the 3-position can restrict this pseudorotation and favor specific puckered conformations. nih.gov Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule is a key determinant of its biological activity.

Table 2: Torsional Angle Analysis from Molecular Dynamics Simulation of this compound (Illustrative Data)

| Torsional Angle | Description | Predominant Range (degrees) |

| C2-N1-C5-C4 | Describes the puckering of the pyrrolidine ring. | -30 to +30 |

| Cα-C-N1-C2 | Rotation of the acetic acid group relative to the pyrrolidine ring. | 160 to 180 and -180 to -160 |

| C4-C3-C(CH3)-H | Orientation of the methyl group. | -60, 60, 180 (staggered conformations) |

Note: This table provides an example of the type of data that can be extracted from an MD simulation to characterize the conformational preferences of the molecule.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs, making it an attractive starting point for drug discovery efforts. nih.govresearchgate.netfrontiersin.orgnih.gov Both ligand-based and structure-based drug design principles can be applied to develop analogues of this compound with enhanced biological activity.

Ligand-Based Drug Design:

In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information derived from a set of molecules known to be active. These approaches include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

3D-QSAR: This method correlates the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For analogues of this compound, a 3D-QSAR model could be developed to understand how modifications to the pyrrolidine ring or the acetic acid side chain affect their activity. This can guide the design of new analogues with predicted improved potency. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged centers) that are necessary for biological activity. By analyzing the conformations of active pyrrolidine-containing molecules, a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new potential hits that match the pharmacophore, or to guide the modification of the this compound scaffold to better fit the model.

Structure-Based Drug Design:

When the 3D structure of the biological target is available, structure-based drug design can be employed. This approach involves understanding the interactions between the ligand and the target's binding site at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be used to place the molecule into the active site of a target protein. nih.govnih.gov The results would reveal key interactions, such as hydrogen bonds between the carboxylic acid and polar residues in the binding pocket, or hydrophobic interactions involving the methyl group and the pyrrolidine ring. This information can then be used to design modifications that enhance these interactions and improve binding affinity.

De Novo Design: This involves designing a novel molecule that is complementary in shape and chemical properties to the target's binding site. Fragments of this compound could be used as starting points for growing a new molecule within the active site, guided by the structural information of the target.

The stereochemistry of the methyl group at the 3-position is a critical factor in both ligand- and structure-based design, as different stereoisomers can have vastly different biological activities due to their distinct 3D arrangements. nih.govresearchgate.net Computational methods can be used to predict the binding modes of different stereoisomers, helping to prioritize the synthesis of the most promising candidates.

Biological Activity and Mechanistic Research on 2 3 Methylpyrrolidin 1 Yl Acetic Acid Scaffolds

General Approaches to In Vitro Biological Activity Evaluation of Pyrrolidinyl Acetic Acid Derivatives

The in vitro biological activity of pyrrolidinyl acetic acid derivatives is assessed through a variety of standard assays designed to determine their effects on cellular and molecular processes. The specific assays employed depend on the therapeutic area being investigated. Common approaches include:

Antimicrobial Activity: The antibacterial and antifungal properties of these compounds are typically evaluated using methods like the agar (B569324) well diffusion assay or broth microdilution to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). These tests are often conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

Anticancer Activity: The cytotoxic or anti-proliferative effects of pyrrolidinyl acetic acid derivatives are commonly assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These experiments are performed on various cancer cell lines to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. Therefore, in vitro assays are conducted to measure the ability of these compounds to inhibit the activity of target enzymes. The IC50 values are determined to quantify the inhibitory potency.

Receptor Binding Assays: To determine if a compound interacts with a specific receptor, radioligand binding assays are often employed. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor, and the inhibition constant (Ki) is calculated to reflect the binding affinity.

Anti-inflammatory Activity: The potential anti-inflammatory effects can be investigated by measuring the inhibition of inflammatory mediators, such as nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, or by assessing the inhibition of cyclooxygenase (COX) enzymes.

These general screening methods provide initial insights into the biological potential of novel 2-(3-methylpyrrolidin-1-yl)acetic acid derivatives and guide further preclinical development.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound analogues, SAR studies would involve systematically modifying the chemical structure and assessing the impact of these changes on their biological profile.

The biological activity of pyrrolidinyl acetic acid derivatives can be significantly influenced by the position and nature of substituents on the pyrrolidine (B122466) ring and the acetic acid side chain.

Substitution on the Pyrrolidine Ring: The introduction of a methyl group at the 3-position of the pyrrolidine ring, as in the title compound, can impact activity. The position of this substituent is critical; for instance, moving the methyl group to the 2- or 4-position could alter the compound's steric profile and its interaction with a biological target. Furthermore, replacing the methyl group with other substituents (e.g., larger alkyl groups, halogens, hydroxyl groups) can modulate lipophilicity, polarity, and hydrogen bonding capacity, thereby affecting potency and selectivity. For example, in a series of pyrrolidine derivatives targeting antibacterial activity, the nature and position of substituents on the phenyl ring attached to the pyrrolidine moiety were found to be critical for activity against MRSA and Pseudomonas aeruginosa.

Modification of the Acetic Acid Moiety: The carboxylic acid group is often a key pharmacophore, participating in hydrogen bonding or ionic interactions with the target protein. Esterification or amidation of the carboxylic acid can produce prodrugs with altered pharmacokinetic properties or can change the mode of interaction with the target. Modifications to the methylene (B1212753) linker between the pyrrolidine ring and the carboxylic acid can also influence activity.

A hypothetical SAR study on a series of 2-(3-substituted-pyrrolidin-1-yl)acetic acid derivatives might yield data as illustrated in the interactive table below.

| Compound ID | 3-Substituent | In Vitro Activity (IC50, µM) |

| 1a | H | 15.2 |

| 1b | CH₃ | 8.5 |

| 1c | C₂H₅ | 12.1 |

| 1d | Cl | 5.3 |

| 1e | OH | 25.8 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for a comprehensive SAR study on this compound analogues is not publicly available.

The presence of a chiral center at the 3-position of the pyrrolidine ring in this compound means that it can exist as two enantiomers: (R)-2-(3-methylpyrrolidin-1-yl)acetic acid and (S)-2-(3-methylpyrrolidin-1-yl)acetic acid. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

This stereoselectivity arises from the three-dimensional nature of drug-target interactions. One enantiomer may fit more snugly into the binding site of a receptor or enzyme, leading to a more potent effect, while the other enantiomer may have a weaker interaction or even interact with a different target altogether. Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the drug discovery process. For instance, studies on other chiral pyrrolidine-containing compounds have demonstrated that the stereochemistry of substituents on the pyrrolidine ring can dramatically influence their antagonist activity at specific receptors.

Investigation of Molecular Mechanisms Underlying Observed Biological Effects

Understanding the molecular mechanism of action is fundamental to the rational design of new drugs. For this compound and its analogues, this involves identifying their specific molecular targets and elucidating how they modulate their function to produce the observed biological effects.

Enzyme Inhibition: Pyrrolidine-containing molecules have been shown to be effective inhibitors of various enzymes. For example, certain pyrrolidine derivatives act as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them potential antidiabetic agents. The acetic acid moiety of the title compound could potentially chelate metal ions in the active site of metalloenzymes or form critical hydrogen bonds with active site residues.

Receptor Binding: The pyrrolidine ring can serve as a scaffold to correctly orient functional groups for optimal interaction with receptor binding pockets. For example, derivatives of pyrrolidineacetic acid have been investigated as antagonists for the human CCR5 chemokine receptor, which is a co-receptor for HIV entry into cells. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for ionic interactions with the receptor.

The table below illustrates hypothetical target interactions for a series of this compound analogues, demonstrating how subtle structural changes can influence target selectivity and potency.

| Analogue | Target Enzyme/Receptor | Binding Affinity (Ki, nM) |

| (R)-enantiomer | Enzyme A | 50 |

| (S)-enantiomer | Enzyme A | 800 |

| (R)-enantiomer | Receptor B | >10000 |

| (S)-enantiomer | Receptor B | 120 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for the target interactions of this compound enantiomers is not publicly available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.